3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

Lipophilicity ADME Medicinal Chemistry

Procure 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene to differentiate your spirocyclic library. Its +0.39 LogP and rotatable ethyl bond enhance passive permeability over the methoxy analog, improving CNS MPO positioning. Suitable for phosphatase, ion channel, and GPCR screening. Available ≥95% purity; use as an imino-ether synthetic building block.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B12857462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-aza-spiro[4.5]dec-2-ene
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCCOC1=NCC2(C1)CCCCC2
InChIInChI=1S/C11H19NO/c1-2-13-10-8-11(9-12-10)6-4-3-5-7-11/h2-9H2,1H3
InChIKeyHSTLRVBLRFAFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-aza-spiro[4.5]dec-2-ene – Core Identity and Procurement-Grade Specifications


3-Ethoxy-2-aza-spiro[4.5]dec-2-ene (CAS 1349716-06-8) is a small-molecule spirocyclic imino-ether with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g·mol⁻¹ . It belongs to the 2-azaspiro[4.5]dec-2-ene family, characterized by a spiro[4.5] junction linking a 2-azacyclopent-2-ene ring to a cyclohexane ring, with an ethoxy substituent at the 3-position. The compound is commercially available at ≥95% purity from multiple suppliers and at 98% purity from at least one vendor . Its computed topological polar surface area (TPSA) is 21.59 Ų, its calculated LogP is 2.78, and it possesses a single rotatable bond (the ethoxy ethyl group) .

Why 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Justification


The 3-alkoxy substituent on the 2-aza-spiro[4.5]dec-2-ene core is not a passive structural decoration. Even the smallest homologation from methoxy to ethoxy introduces a quantifiable shift in key physicochemical parameters that govern partitioning, passive permeability, and conformational pre-organization. Replacing 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene with 3-methoxy-2-aza-spiro[4.5]dec-2-ene (CAS 1215020-44-2) alters LogP by +0.39 units and introduces a freely rotatable ethyl bond absent in the methoxy analog . In the broader spiro[4.5]dec-2-ene class, modifications to the heteroatom arrangement and 3-position substituent have been shown to shift PTP1B inhibitory IC₅₀ values from inactive to low-micromolar [1] and to modulate TRPM8 antagonist potency across a >10,000-fold range [2]. These data demonstrate that small structural perturbations within this scaffold produce functionally non-equivalent molecules, making untested analog substitution a material risk to experimental reproducibility.

Quantitative Differentiation Evidence: 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene vs. Closest Analogs


LogP Advantage: Ethoxy Substituent Increases Calculated Lipophilicity by ΔLogP = +0.39 vs. Methoxy Analog

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene has a calculated LogP of 2.78, compared with 2.39 for the direct methoxy analog (3-methoxy-2-aza-spiro[4.5]dec-2-ene, CAS 1215020-44-2), yielding a ΔLogP of +0.39 . Both values were computed using the same algorithm within a single vendor's database, ensuring internal consistency of the comparison. A LogP shift of this magnitude can meaningfully alter passive membrane permeability, as the relationship between LogP and permeability in the 0–3 LogP range is approximately linear for many cell types.

Lipophilicity ADME Medicinal Chemistry

Rotatable Bond Count: Ethoxy Introduces One Conformationally Significant Rotatable Bond Absent in Methoxy Analog

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene possesses one rotatable bond (the CH₂–CH₃ bond of the ethoxy group), whereas the methoxy analog has zero rotatable bonds . This difference introduces an additional degree of conformational freedom that can modulate the entropic penalty of binding to a macromolecular target. The presence of a rotatable bond also affects physicochemical properties including melting point, solubility, and crystallization behavior, all of which are relevant to formulation and handling in a laboratory setting.

Conformational Flexibility Molecular Recognition Entropy

Molecular Weight Differentiation: Ethoxy Homolog Adds 14.02 g·mol⁻¹ vs. Methoxy, Altering Ligand Efficiency Metrics

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene (MW = 181.27 g·mol⁻¹, C₁₁H₁₉NO) differs from the methoxy analog (MW = 167.25 g·mol⁻¹, C₁₀H₁₇NO) by exactly one methylene unit (ΔMW = +14.02 g·mol⁻¹) . In fragment-based and lead-optimization workflows, every heavy atom addition is scrutinized via ligand efficiency indices (LE = ΔG°/heavy-atom count; LLE = pIC₅₀ − LogP). The ethoxy variant carries one additional heavy atom, which must deliver a commensurate gain in potency to maintain ligand efficiency. This quantifiable MW difference enables a rational, metric-driven decision between the two building blocks during SAR exploration.

Ligand Efficiency Fragment-Based Drug Design MW Optimization

Spiro[4.5]dec-2-ene Scaffold Class Evidence: 3-Aryl Modifications Yield Low-Micromolar PTP1B Inhibitors, Demonstrating the Scaffold's Sensitivity to 3-Position Substituents

Although no direct PTP1B IC₅₀ has been published for 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene itself, a closely related series of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives was designed, synthesized, and evaluated against PTP1B by Wang et al. (2015) [1]. In that series, compound 6f achieved an IC₅₀ of 2.87 ± 0.24 μM, while other analogs with different 3-aryl substitutions ranged from inactive to weakly active, demonstrating that the 3-position substituent is a critical determinant of PTP1B inhibitory activity within the spiro[4.5]dec-2-ene class. This class-level evidence supports the hypothesis that varying the 3-substituent (e.g., ethoxy vs. methoxy vs. aryl) can shift biological activity from undetectable to therapeutically relevant concentrations.

PTP1B Inhibition Diabetes Obesity Spiro Scaffold

TRPM8 Antagonist Class Evidence: The 1-Oxa-2-aza-spiro[4.5]dec-2-ene Scaffold Delivers Sub-Nanomolar Potency, Validating the Core for Ion Channel Targeting with High Sensitivity to Substituent Identity

Within the 1-oxa-2-aza-spiro[4.5]dec-2-ene subclass, BindingDB records demonstrate that compounds such as CHEMBL1650530 achieve TRPM8 antagonist IC₅₀ values of 0.900 nM, while a structurally distinct analog (CHEMBL1650511) shows >10,000-fold weaker activity at 16,000 nM against the hERG channel [1]. This wide potency range, entirely dependent on the identity and positioning of substituents on the spiro[4.5]dec-2-ene core, indicates that the scaffold does not confer uniform biological activity. The 3-ethoxy substitution on the 2-aza (non-oxa) variant represents a distinct chemical space point within this broader scaffold family, and its biological activity profile cannot be predicted by simple analogy to the 1-oxa-subclass.

TRPM8 Pain Ion Channel Spiro Scaffold

Evidence-Backed Procurement Scenarios for 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene in Research and Industrial Settings


Fragment-Based and Lead-Optimization SAR Campaigns Targeting PTP1B or Related Phosphatases

Investigators exploring the 2-aza-spiro[4.5]dec-2-ene scaffold for phosphatase inhibition should procure 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene specifically, rather than defaulting to the methoxy analog, because the +0.39 LogP shift and the presence of a rotatable ethyl bond may alter both the binding pose within the PTP1B catalytic pocket and the compound's cell permeability. The PTP1B activity data from Wang et al. (2015) establish that 3-position modifications on spiro[4.5]dec-2-enes can toggle activity from inactive to IC₅₀ ≈ 2.9 μM [1]. Without direct comparative IC₅₀ data for the ethoxy vs. methoxy pair, the two compounds must be treated as chemically distinct SAR probes, not as interchangeable building blocks.

Physicochemical Property-Driven Library Design for CNS-Penetrant Screening Collections

With a calculated LogP of 2.78 , TPSA of 21.59 Ų, and zero H-bond donors , 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene occupies a favorable region of CNS MPO (multiparameter optimization) space. The ethoxy variant's LogP sits closer to the CNS-optimal range (2–3) than the methoxy analog (LogP 2.39), while its single rotatable bond may provide a measurable advantage in passive BBB permeability over the fully constrained methoxy version. Procurement of the ethoxy compound is therefore indicated when the screening objective is to maximize the probability of identifying brain-penetrant hits within a spirocyclic-enriched compound library.

Ion Channel and GPCR Panel Screening with Novel Spirocyclic Chemotypes

Given that 1-oxa-2-aza-spiro[4.5]dec-2-ene derivatives have yielded sub-nanomolar TRPM8 antagonists (IC₅₀ = 0.9 nM) , the structurally distinct 3-ethoxy-2-aza (non-oxa) variant represents an underexplored chemotype for ion channel and GPCR screening. Its different hydrogen-bonding capacity (2 H-acceptors, 0 donors, vs. the oxa analog's additional H-bond acceptor from the isoxazoline oxygen) may confer a distinct selectivity profile. Procuring this specific compound for panel screening is justified as a deliberate diversification strategy within a scaffold-hopping or chemogenomics program.

Synthetic Methodology Development Requiring a Defined, Commercially Available Spirocyclic Imino-Ether Substrate

3-Ethoxy-2-aza-spiro[4.5]dec-2-ene, available at 95–98% purity from multiple vendors , serves as a well-characterized substrate for reactions targeting the imino-ether functionality (e.g., hydrolysis to the lactam, nucleophilic displacement of the ethoxy group, or cycloaddition at the C=N bond). Its single rotatable bond and moderate LogP facilitate purification by standard flash chromatography. For synthetic chemists developing new spirocyclization or imino-ether functionalization methodology, the ethoxy variant offers a more chromatographically tractable handling profile than higher homologs while retaining sufficient reactivity at the imino-ether center.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.